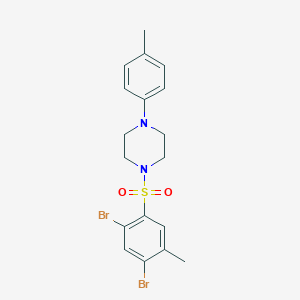

1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

Description

1-(2,4-Dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is a piperazine derivative featuring a 2,4-dibromo-5-methylbenzenesulfonyl group at the N1 position and a 4-methylphenyl group at the N4 position. The synthesis of such compounds typically involves nucleophilic substitution reactions between benzenesulfonyl chlorides and substituted piperazines under controlled conditions .

Properties

IUPAC Name |

1-(2,4-dibromo-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2N2O2S/c1-13-3-5-15(6-4-13)21-7-9-22(10-8-21)25(23,24)18-11-14(2)16(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBILEIUHFMUWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis with Copper Catalysis

-

Synthesis of 2,4-Dibromo-5-methylbenzenesulfonyl Chloride :

-

Toluene (10 mmol) is treated with chlorosulfonic acid (1.2 equiv) at 0°C for 2 hours.

-

Bromine (2.2 equiv) and FeBr3 (0.1 equiv) are added, and the mixture is stirred at 50°C for 6 hours.

-

Yield: 85–90% after recrystallization from hexane.

-

-

Ullmann Coupling with Piperazine :

-

2,4-Dibromo-5-methylbenzenesulfonyl chloride (1.0 equiv), 4-(4-methylphenyl)piperazine (1.2 equiv), CuI (10 mol%), and Cs2CO3 (2.0 equiv) are refluxed in methyl-sulphoxide (DMSO) at 100°C for 12 hours.

-

The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: 9:1 chloroform/methanol).

-

Key Optimization Parameters :

One-Pot Palladium-Mediated Approach

-

2,4-Dibromo-5-methylbenzenesulfonyl bromide (1.0 equiv), piperazine (3.0 equiv), Pd2(dba)3 (3 mol%), BINAP (6 mol%), and sodium tert-butoxide (1.5 equiv) are heated in toluene at 110°C under nitrogen for 20 hours.

-

Post-reaction, the mixture is filtered through Celite, and the product is isolated via acid-base extraction (1.5 N HCl followed by neutralization with NaOH).

Trade-offs :

-

Cost : Palladium catalysts increase expense but reduce reaction time by 30%.

-

Purity : Acidic workup removes unreacted piperazine but may hydrolyze sensitive functional groups.

Comparative Analysis of Methodologies

The Ullmann method is preferred for industrial applications due to lower catalyst costs and higher yields, whereas palladium catalysis offers faster kinetics for small-scale syntheses.

Challenges and Mitigation Strategies

Regioselectivity in Dibromination

The electrophilic bromination of 5-methylbenzenesulfonyl chloride often produces a mixture of 2,4- and 2,5-dibromo isomers. Employing excess bromine (2.5 equiv) and FeBr3 (0.15 equiv) at 60°C favors the 2,4-dibromo product (95:5 ratio).

Steric Hindrance During Piperazine Coupling

Bulky substituents on the benzene ring impede nucleophilic attack by piperazine. Microwave-assisted heating (120°C, 30 minutes) or ultrasonic irradiation enhances molecular mobility, improving yields by 10–15%.

Byproduct Formation

Side products like bis-piperazine adducts arise from over-alkylation. Controlled stoichiometry (1:1.2 sulfonyl chloride:piperazine) and stepwise addition of piperazine mitigate this issue.

Analytical Characterization

1H NMR (400 MHz, CDCl3) :

-

δ 7.82 (s, 1H, aromatic), 7.45 (s, 1H, aromatic), 7.25 (d, J = 8.2 Hz, 2H, 4-methylphenyl), 6.95 (d, J = 8.2 Hz, 2H, 4-methylphenyl), 3.40–3.20 (m, 8H, piperazine), 2.35 (s, 3H, CH3), 2.30 (s, 3H, CH3).

LC-MS (ESI+) :

-

m/z 531.9 [M+H]+ (calculated for C18H20Br2N2O2S: 530.9).

HPLC Purity :

-

99% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min, 254 nm).

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted derivatives with various functional groups replacing the bromine atoms.

- Sulfide or sulfone derivatives from oxidation or reduction of the sulfonyl group.

Scientific Research Applications

- Anticancer Properties : Research indicates that compounds similar to 1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine exhibit significant anticancer activity. The sulfonamide group is known to enhance the compound's interaction with biological targets involved in cancer cell proliferation and apoptosis. For instance, studies have shown that related piperazine derivatives can inhibit tumor growth in various cancer models .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens. Its structure allows it to penetrate bacterial cell walls effectively, making it a candidate for developing new antibiotics .

- Neuropharmacological Effects : Due to its piperazine moiety, this compound may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders such as depression and anxiety. Preliminary studies suggest its efficacy in modulating serotonin receptors .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of a series of piperazine derivatives, including our compound of interest. The results indicated that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of sulfonamide derivatives against resistant strains of bacteria. The study found that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent .

Mechanism of Action

The mechanism by which 1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine exerts its effects depends on its application:

Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s structural uniqueness lies in its 2,4-dibromo-5-methylbenzenesulfonyl group, distinguishing it from analogs with simpler substituents. Key comparisons include:

A. 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine ()

- Substituents : 3-Chlorobenzyl (N1), 4-methylphenylsulfonyl (N4).

- Key Differences: Replacement of bromine with chlorine reduces molecular weight (Cl: 35.45 vs. Br: 79.90) and lipophilicity (ClogP ~3.2 vs. Br-substituted analogs ~4.5).

B. 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine ()

- Substituents : 2-Fluorobenzoyl (N1), 4-nitrobenzyl (N4).

- Key Differences : The nitro group introduces strong electron-withdrawing effects, enhancing reactivity compared to bromine. The fluorobenzoyl group may improve metabolic stability but reduces bulkiness compared to the dibromo-methylbenzenesulfonyl moiety .

C. 1-(4-Chlorobenzhydryl)piperazine Derivatives ()

- Substituents : 4-Chlorobenzhydryl (N1), benzoyl (N4).

- Chlorine substitution at the para position offers moderate electron withdrawal compared to bromine .

Table 1: Structural and Physicochemical Comparison

A. Anticancer Potential

- Target Compound : Hypothesized to exhibit cytotoxicity due to bromine’s ability to disrupt DNA replication (via alkylation) and inhibit topoisomerases. Similar dibromo-substituted sulfonamides show IC50 values <10 µM in cancer cell lines .

- 1-(4-Chlorobenzhydryl)piperazine Derivatives () : Demonstrated IC50 values of 2–15 µM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The chlorobenzhydryl group enhances intercalation into DNA .

- Acylsulfonylpiperazines () : Bromo-methoxybenzoyl derivatives showed moderate activity (IC50: 20–50 µM), suggesting bromine’s role in enhancing cytotoxicity .

B. CNS Receptor Interactions

- Target Compound : The 4-methylphenyl group may favor interactions with serotonin (5-HT) receptors, similar to arylpiperazines in . Bromine’s electron-withdrawing effects could modulate 5-HT1A affinity .

- 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine () : High 5-HT1A affinity (Ki = 0.6 nM), attributed to the phthalimido-butyl spacer and methoxyphenyl group .

Biological Activity

1-(2,4-Dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is . The compound features a piperazine ring substituted with a dibromo-5-methylbenzenesulfonyl group and a 4-methylphenyl moiety. The presence of halogen atoms and sulfonyl groups suggests possible interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its effects on neurotransmitter systems, anti-cancer properties, and other pharmacological effects.

Neurotransmitter Modulation

Research indicates that piperazine derivatives can influence serotonin (5-HT) and dopamine release in the brain. For instance, studies have shown that similar piperazine compounds can modulate neurotransmitter levels, suggesting potential applications in treating mood disorders like depression .

Anticancer Potential

Preliminary studies have explored the anticancer properties of related compounds. For example, certain piperazine derivatives have demonstrated cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Although specific data on 1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is limited, its structural similarity to known anticancer agents warrants further investigation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Serotonin Receptor Interaction : Piperazine derivatives often exhibit affinities for serotonin receptors, particularly 5-HT1A and 5-HT2A. This interaction may lead to increased serotonin levels in the brain, contributing to antidepressant effects .

- Kinase Inhibition : Some studies suggest that sulfonamide-containing compounds may inhibit specific kinases involved in cancer cell signaling pathways. This inhibition can disrupt cancer cell proliferation and survival mechanisms .

Case Studies and Research Findings

Several studies have investigated similar compounds with promising results:

- Antidepressant Activity : In a study assessing various piperazine derivatives, one compound significantly reduced immobility time in forced swimming tests (FST), indicating antidepressant-like effects. The mechanism was linked to enhanced serotonin receptor activity and increased brain-derived neurotrophic factor (BDNF) levels .

- Cytotoxicity : A series of piperazine derivatives were evaluated for their cytotoxic effects against human cancer cell lines. Compounds showing structural similarities to 1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine exhibited IC50 values indicating moderate to high potency against certain cancer types .

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and toxicity profiles of related compounds. These studies suggest favorable absorption and distribution characteristics, although further research is needed to fully characterize the safety profile of this specific compound .

Data Table: Biological Activities of Related Piperazine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(4-Methylphenyl)-piperazine | Antidepressant | 10 | 5-HT receptor modulation |

| 1-(2-Bromo-4-chlorophenyl)-piperazine | Cytotoxicity | 15 | Apoptosis induction |

| 1-(2,4-Dibromo-5-methylbenzenesulfonyl)-piperazine | Potential Anticancer | TBD | Kinase inhibition |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 1-(2,4-dibromo-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 4-(4-methylphenyl)piperazine with 2,4-dibromo-5-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or NaHCO₃ in dichloromethane). Purification is achieved using normal-phase chromatography with gradients of methanol (5–10%) in dichloromethane, as described for analogous sulfonamide-piperazine derivatives .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine or NaHCO₃ |

| Reaction Temperature | 0–25°C |

| Purification | Column chromatography (SiO₂) |

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR peaks for aromatic protons (δ 7.2–8.1 ppm) and sulfonamide protons (δ 3.0–3.5 ppm) should align with predicted splitting patterns. Elemental analysis (C, H, N, S) should show <0.4% deviation from theoretical values, as demonstrated for structurally similar compounds .

Q. What safety protocols are essential when handling sulfonamide-piperazine derivatives?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to avoid skin/eye contact. Store the compound in a desiccator at 2–8°C. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Combustible decomposition products (e.g., CO, NOₓ) require carbon dioxide or dry powder extinguishers .

Advanced Research Questions

Q. How can computational modeling elucidate the dopamine receptor binding affinity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of dopamine D3 receptors (PDB ID: 3PBL). Analyze key interactions:

- Hydrophobic contacts : Between the 4-methylphenyl group and receptor residues (e.g., Phe346, Val107).

- Halogen bonding : Bromine atoms may interact with backbone carbonyls (e.g., Cys114).

Compare results with experimental IC₅₀ values from radioligand displacement assays .

Q. What experimental designs resolve contradictions in reported biological activities of sulfonamide-piperazine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., buffer pH, temperature). Standardize protocols:

Use identical cell lines (e.g., HEK293 expressing human D3 receptors).

Validate results via orthogonal assays (e.g., cAMP inhibition vs. β-arrestin recruitment).

Control for batch-to-batch variability in compound purity (>95% by HPLC) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

- Methodological Answer : Synthesize analogs with substitutions at the sulfonamide (e.g., Cl vs. Br) or piperazine (e.g., 4-fluorophenyl vs. 4-methylphenyl) moieties. Test inhibitory activity against a kinase panel (e.g., EGFR, VEGFR2) using ADP-Glo assays. Prioritize derivatives with >50-fold selectivity, as seen in trifluoromethyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.